N-carbamoyl-beta-alanine

Description

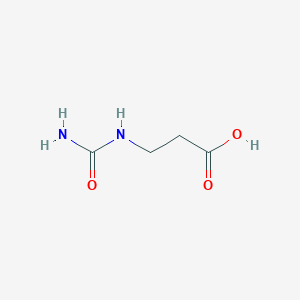

Structure

3D Structure

Properties

IUPAC Name |

3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJWCHRYRHKBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196771 | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

20.9 mg/mL | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-88-4 | |

| Record name | N-Carbamoyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-UREIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of N-carbamoyl-beta-alanine in Pyrimidine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl-beta-alanine is a critical intermediate in the reductive catabolic pathway of pyrimidine bases, specifically uracil. Its formation and subsequent hydrolysis are pivotal steps that connect the degradation of nucleic acid components to the production of essential biomolecules and waste products. This guide provides an in-depth examination of the biochemical role of this compound, the enzymology of its metabolism, and the clinical implications of pathway dysregulation. Detailed quantitative data, experimental methodologies, and pathway visualizations are presented to serve as a comprehensive resource for professionals in life sciences and drug development.

The Reductive Pyrimidine Catabolism Pathway

The degradation of pyrimidine bases, uracil and thymine, occurs via a conserved three-step reductive pathway, primarily in the liver and kidneys.[1][2] This pathway ensures the homeostatic balance of pyrimidine nucleotides and recycles nitrogen for other metabolic processes.

-

Reduction: The pathway begins with the reduction of uracil or thymine by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme, to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively.[2][3]

-

Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) catalyzes the hydrolytic cleavage of the dihydropyrimidine ring to form N-carbamoyl-β-alanine (from dihydrouracil) or N-carbamoyl-β-aminoisobutyric acid (from dihydrothymine).[1][4]

-

Hydrolysis: Finally, β-ureidopropionase (β-UP), encoded by the UPB1 gene, hydrolyzes the N-carbamoyl amino acids to produce β-alanine or β-aminoisobutyric acid, respectively, along with ammonia (NH₃) and carbon dioxide (CO₂).[5][6]

// Nodes for Metabolites Uracil [label="Uracil", fillcolor="#FFFFFF", fontcolor="#202124"]; DHU [label="5,6-Dihydrouracil", fillcolor="#FFFFFF", fontcolor="#202124"]; NCBA [label="N-carbamoyl-β-alanine", fillcolor="#FBBC05", fontcolor="#202124", style="filled,bold"]; BA [label="β-alanine +\nCO₂ + NH₃", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for Enzymes DPD [label="Dihydropyrimidine\nDehydrogenase (DPD)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHP [label="Dihydropyrimidinase\n(DHP)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPB1 [label="β-ureidopropionase\n(β-UP / UPB1)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing reactions Uracil -> DHU [label="NADPH -> NADP+", color="#5F6368"]; DHU -> NCBA [label="H₂O", color="#5F6368"]; NCBA -> BA [label="H₂O", color="#5F6368"];

// Edges connecting enzymes to reactions DPD -> Uracil [dir=none, style=dashed, color="#5F6368"]; DHP -> DHU [dir=none, style=dashed, color="#5F6368"]; UPB1 -> NCBA [dir=none, style=dashed, color="#5F6368"]; }

Figure 1: Reductive catabolism pathway of uracil.

Biochemical Significance of this compound

This compound (also known as 3-ureidopropionic acid) occupies a crucial junction in pyrimidine breakdown. It is the direct precursor to β-alanine, a non-proteinogenic amino acid with significant physiological roles.[6] β-alanine is a key component of carnosine, a dipeptide with antioxidant properties found in high concentrations in muscle and brain tissue, and is also involved in the biosynthesis of pantothenic acid (Vitamin B5).[6] The final enzymatic step, the conversion of this compound, is an irreversible reaction that commits the carbon and nitrogen atoms of the pyrimidine ring to either excretion or entry into central metabolism.[1]

Quantitative Data on Pathway Components

The kinetics of the enzymes and the concentration of metabolites are essential for understanding pathway flux and diagnosing metabolic disorders.

Enzyme Kinetic Parameters

The following table summarizes the reported kinetic parameters for the three enzymes in the pyrimidine catabolic pathway.

| Enzyme | Organism/Source | Substrate | Kₘ (µM) | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Pig Liver | Uracil | 1 | [7] |

| Pig Liver | NADPH | 7 | [7] | |

| Dihydropyrimidinase (DHP) | Human | 5,6-Dihydrouracil | 180 ± 20 | [8][9] |

| Bovine Liver | 5,6-Dihydrouracil | 130 ± 10 | [8][9] | |

| β-ureidopropionase (β-UP / UPB1) | Human Liver | N-carbamoyl-β-alanine | 15.5 ± 1.9 | [10][11] |

| Human (Recombinant) | N-carbamoyl-β-alanine | 48 | [12] |

Metabolite Concentrations in β-ureidopropionase Deficiency

A deficiency in β-ureidopropionase, an autosomal recessive disorder caused by mutations in the UPB1 gene, leads to a metabolic block.[2][6] This results in the significant accumulation of its substrates in biological fluids.

| Metabolite | Fluid | Condition | Concentration | Fold Increase | Reference |

| N-carbamoyl-β-alanine | Urine | β-UP Deficiency | 648 ± 208 µmol/mmol creatinine | ~59x | [2] |

| N-carbamoyl-β-aminoisobutyric acid | Urine | β-UP Deficiency | 504 ± 297 µmol/mmol creatinine | ~276x | [2] |

| N-carbamoyl-β-alanine | Plasma, CSF, Urine | β-UP Deficiency | "Strongly elevated" | - | [13][14] |

| β-Alanine | Urine | Healthy Adult (>17y) | 1.0 - 869.8 µmol/g creatinine | (Normal Range) | [15] |

The profound elevation of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid is the hallmark biochemical indicator for β-ureidopropionase deficiency.[13][16]

Experimental Protocols

Radiochemical Assay for β-ureidopropionase (β-UP) Activity

This method quantifies β-UP activity by measuring the release of ¹⁴CO₂ from its substrate, [carbamoyl-¹⁴C]-N-carbamoyl-β-alanine. A simplified method for preparing the radiolabeled substrate from [2-¹⁴C]5,6-dihydrouracil has been described.[10]

Methodology:

-

Substrate Preparation: Radiolabeled N-carbamoyl-β-alanine is prepared by the alkaline hydrolysis of [2-¹⁴C]5,6-dihydrouracil.[10]

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), dithiothreitol (DTT), and the radiolabeled N-carbamoyl-β-alanine substrate.

-

Enzyme Reaction:

-

Add the biological sample (e.g., liver homogenate, cell lysate) to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C. The reaction is linear for at least 3.5 hours with protein concentrations up to 1 mg/mL.[10]

-

-

CO₂ Trapping: The reaction is performed in a sealed vial containing a small cup with a CO₂ trapping agent (e.g., a filter paper soaked in hyamine hydroxide or NaOH).

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., perchloric acid), which lowers the pH and drives all dissolved ¹⁴CO₂ into the gas phase to be captured by the trapping agent.

-

Quantification: Remove the trapping agent and measure the captured radioactivity using liquid scintillation counting. The amount of ¹⁴CO₂ produced is directly proportional to the β-UP enzyme activity.[10]

// Workflow Edges P1 -> R1; P2 -> R1; P3 -> R1; R1 -> R2 -> R3 -> Q1 -> Q2 -> Q3; }

Figure 2: Workflow for the radiochemical β-ureidopropionase assay.

Thin-Layer Chromatography (TLC) for Pyrimidine Metabolite Separation

TLC is a rapid and effective method for the qualitative or semi-quantitative analysis of pyrimidine metabolites in biological fluids like urine, particularly for screening inborn errors of metabolism.[17][18]

Methodology:

-

Sample Preparation:

-

Urine samples may require a cleanup step, such as anion-exchange column chromatography, to isolate purines and pyrimidines from interfering substances.[17]

-

Elute the desired compounds and concentrate the fraction by evaporation.

-

-

TLC Plate: Use a silica gel TLC plate.[19]

-

Spotting:

-

Using a capillary tube or micropipette, carefully spot the concentrated sample extract onto the origin line of the TLC plate.

-

Also spot standards for uracil, dihydrouracil, N-carbamoyl-β-alanine, and β-alanine for comparison.

-

-

Development:

-

Place the plate in a sealed chromatography chamber containing a shallow layer of a suitable mobile phase (solvent system). The choice of solvent depends on the specific metabolites to be separated.

-

Allow the solvent to ascend the plate by capillary action until the solvent front is near the top.[19]

-

-

Visualization:

-

Remove the plate and mark the solvent front. Allow the plate to dry completely.

-

Visualize the spots. Some compounds may be visible under UV light. Alternatively, spray the plate with a visualizing agent like ninhydrin, which reacts with amino groups (like in β-alanine) to produce a colored product.[20]

-

-

Analysis:

-

Calculate the Retention factor (Rբ) value for each spot (Rբ = distance traveled by spot / distance traveled by solvent front).

-

Compare the Rբ values and appearance of spots in the sample to the standards to identify the metabolites present. An accumulation of N-carbamoyl-β-alanine would be indicated by an intensely stained spot corresponding to its standard.

-

Conclusion

This compound is not merely a transient molecule but a central intermediate whose metabolism is critical for pyrimidine homeostasis and the synthesis of β-alanine. Its accumulation serves as a direct and reliable biomarker for β-ureidopropionase deficiency, a disorder with potentially severe neurological consequences. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to investigate this pathway, diagnose deficiencies, and explore potential therapeutic interventions targeting pyrimidine catabolism. A thorough understanding of the role of this compound is therefore indispensable for professionals engaged in metabolic research and the development of drugs that may interact with this fundamental pathway.

References

- 1. β-ureidopropionase Deficiency [accesson.kr]

- 2. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 4. Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPB1 - Wikipedia [en.wikipedia.org]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. WikiGenes - UPB1 - ureidopropionase, beta [wikigenes.org]

- 12. genecards.org [genecards.org]

- 13. academic.oup.com [academic.oup.com]

- 14. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcorp.com [labcorp.com]

- 16. OAK 국가리포지터리 - OA 학술지 - Journal of Interdisciplinary Genomics - β-ureidopropionase Deficiency [oak.go.kr]

- 17. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. amherst.edu [amherst.edu]

- 20. iitg.ac.in [iitg.ac.in]

The Role of N-Carbamoyl-β-Alanine in Uracil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine metabolism is a fundamental biochemical process essential for the synthesis of nucleic acids. The catabolic pathways of pyrimidines are equally crucial for maintaining nucleotide homeostasis and salvaging nitrogen and carbon. The primary route for the degradation of uracil and the chemotherapeutic agent 5-fluorouracil in mammals is the reductive pathway. This multi-step enzymatic cascade breaks down the pyrimidine ring into smaller, reusable molecules. A key, yet often overlooked, intermediate in this pathway is N-carbamoyl-β-alanine. Understanding the enzymatic production and degradation of this molecule is critical for research in metabolic diseases, oncology, and pharmacology. Deficiencies in the enzymes of this pathway can lead to severe neurological and gastrointestinal abnormalities and are a major factor in the toxicity of fluoropyrimidine-based cancer therapies.[1][2] This technical guide provides an in-depth overview of the role of N-carbamoyl-β-alanine in uracil metabolism, including the kinetics of the enzymes involved, detailed experimental protocols, and its significance in drug development.

The Reductive Pathway of Uracil Catabolism

In mammals and many other organisms, uracil is degraded to β-alanine, carbon dioxide, and ammonia through a three-step enzymatic process primarily occurring in the liver.[1][3]

-

Reduction of Uracil: The pathway is initiated by dihydropyrimidine dehydrogenase (DPD), which catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[3][4] This is the rate-limiting step of the pathway.[3]

-

Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) then catalyzes the reversible hydrolytic ring opening of 5,6-dihydrouracil to form N-carbamoyl-β-alanine (also known as 3-ureidopropionic acid).[1][5][6]

-

Hydrolysis to β-Alanine: Finally, β-ureidopropionase (β-UP), also known as β-alanine synthase, irreversibly hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, CO₂, and ammonia.[7][8]

The end-product, β-alanine, can be further metabolized or used in the synthesis of carnosine and anserine.[9]

Enzymology and Kinetics

The efficiency of the uracil degradation pathway is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for predicting metabolic flux and the impact of genetic deficiencies.

Dihydropyrimidine Dehydrogenase (DPD)

DPD is a complex flavoenzyme containing iron-sulfur clusters that catalyzes the initial, rate-limiting step.[4][10] It exhibits a non-classical two-site ping-pong kinetic mechanism, with separate binding sites for NADPH and the pyrimidine substrate.[9]

Table 1: Kinetic Parameters of Dihydropyrimidine Dehydrogenase (DPD)

| Organism/Variant | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Escherichia coli | Uracil | 1.8 ± 0.2 | 14.3 ± 0.4 µmol min⁻¹ mg⁻¹ | 24.3 ± 0.7 | 1.3 x 10⁷ | [11] |

| Escherichia coli | Thymine | 1.2 ± 0.1 | 14.6 ± 0.4 µmol min⁻¹ mg⁻¹ | 24.8 ± 0.7 | 2.1 x 10⁷ | [11] |

| Human (recombinant) | 5-Fluorouracil | 7.4 ± 1.0 | 1.7 ± 0.1 nmol min⁻¹ pmol⁻¹ | - | - |[12] |

Dihydropyrimidinase (DHP)

DHP is a metalloenzyme, typically containing zinc, that catalyzes the reversible ring opening of dihydropyrimidines.[5] Deficiencies in DHP lead to the accumulation of dihydrouracil and dihydrothymine in bodily fluids.[6][13]

Table 2: Kinetic Parameters of Dihydropyrimidinase (DHP)

| Organism/Variant | Substrate | Km (µM) | Reference |

|---|

| Rice (OsDHP) | Dihydrouracil | 4.4 x 10³ s⁻¹M⁻¹ (kcat/Km) |[4] |

(Note: Comprehensive Km and Vmax data for DHP are limited in the literature, often reported as catalytic efficiency (kcat/Km).)

β-Ureidopropionase (β-UP)

β-UP catalyzes the final irreversible step of the pathway.[9] Its activity is subject to regulation by both its substrate and product.[11] In some organisms, it exhibits allosteric behavior.[9]

Table 3: Kinetic Parameters of β-Ureidopropionase (β-UP)

| Organism/Variant | Substrate | Km (µM) | Ki (mM) for β-alanine | pH Optimum | Reference |

|---|---|---|---|---|---|

| Rat Liver | N-carbamoyl-β-alanine | 6.5 | 1.08 | 6.8 | [11] |

| Human Liver | N-carbamoyl-β-alanine | 15.5 ± 1.9 | - | - | [3] |

| Agrobacterium tumefaciens C58 | N-carbamoyl-β-alanine | 2140 | - | 8.0 |[12] |

Experimental Protocols

Accurate measurement of the activity of the uracil catabolism enzymes and the concentration of their metabolites is essential for both basic research and clinical diagnostics.

Protocol 1: Colorimetric Assay for N-Carbamoyl-β-Alanine

This protocol is adapted from the method described by West et al. (1982) and is suitable for measuring DHP activity by quantifying its product, N-carbamoyl-β-alanine.[11][12]

Principle: This assay is based on the colorimetric detection of carbamoyl compounds after a chemical reaction that produces a colored product, which can be measured spectrophotometrically.

Reagents:

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Dihydrouracil (substrate)

-

Purified DHP enzyme or tissue homogenate

-

Quenching solution (e.g., acid)

-

Color development reagents (as described in the original Prescott-Jones method)

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium buffer (pH 8.0), 1 mg/mL BSA, and a suitable concentration of dihydrouracil.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DHP enzyme preparation (e.g., 90-150 nM final concentration).[12]

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]

-

Stop the reaction by adding a quenching solution.

-

Add the color development reagents.

-

Incubate at 70°C for 120 minutes to allow for color development.[12]

-

After cooling to room temperature, measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Quantify the amount of N-carbamoyl-β-alanine produced by comparing the absorbance to a standard curve generated with known concentrations of N-carbamoyl-β-alanine.

Protocol 2: Radiochemical Assay for β-Ureidopropionase (β-UP) Activity

This protocol is based on the method developed by van Kuilenburg et al. (1999) and offers high sensitivity.[3][14]

Principle: The assay measures the release of ¹⁴CO₂ from radiolabeled [¹⁴C]-N-carbamoyl-β-alanine. The liberated ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.

Reagents:

-

[¹⁴C]-N-carbamoyl-β-alanine (substrate)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Purified β-UP enzyme or tissue homogenate

-

Acid solution to stop the reaction and release CO₂ (e.g., perchloric acid)

-

CO₂ trapping agent (e.g., hyamine hydroxide)

-

Scintillation cocktail

Procedure:

-

The radiolabeled substrate, [¹⁴C]-N-carbamoyl-β-alanine, can be synthesized by the alkaline hydrolysis of [2-¹⁴C]5,6-dihydrouracil.[3]

-

In a sealed reaction vial, combine the reaction buffer and the enzyme preparation.

-

Initiate the reaction by adding [¹⁴C]-N-carbamoyl-β-alanine. A center well within the vial should contain the CO₂ trapping agent.

-

Incubate at 37°C for a specific time, during which the enzymatic reaction proceeds. The reaction has been shown to be linear for at least 3.5 hours.[3]

-

Stop the reaction by injecting an acid solution into the reaction mixture, taking care not to contaminate the center well. This lowers the pH and drives the dissolved ¹⁴CO₂ out of the solution.

-

Allow sufficient time for the ¹⁴CO₂ to be fully absorbed by the trapping agent.

-

Remove the center well and place it in a scintillation vial.

-

Add the scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein.

Analytical Techniques for Metabolite Quantification

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and specific quantification of uracil and its metabolites, including N-carbamoyl-β-alanine, in biological samples.[15] This method is particularly valuable for diagnosing inborn errors of metabolism, such as β-ureidopropionase deficiency, which is characterized by elevated levels of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid in urine and plasma.[2][15]

General HPLC-MS/MS Protocol Outline:

-

Sample Preparation: Biological fluids (urine, plasma) are typically deproteinized, for example, by ultrafiltration or protein precipitation with an organic solvent like acetonitrile.

-

Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate the metabolites. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target metabolites.

Significance in Research and Drug Development

-

Pharmacogenetics of Fluoropyrimidines: DPD is the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[3] Patients with partial or complete DPD deficiency are at high risk of severe, life-threatening toxicity from standard doses of 5-FU.[16] Understanding the entire degradation pathway, including the roles of DHP and β-UP, is crucial for developing strategies to mitigate this toxicity.

-

Inborn Errors of Metabolism: Deficiencies in any of the three enzymes of the pathway lead to distinct metabolic disorders. β-ureidopropionase deficiency, for example, results in the accumulation of N-carbamoyl-β-alanine and is associated with a wide spectrum of neurological issues.[8][17] Accurate diagnostic methods for these metabolites are therefore essential.

-

Biomarker Discovery: The levels of uracil and its catabolites, including N-carbamoyl-β-alanine, in plasma and urine can serve as biomarkers for enzyme deficiencies and for monitoring patient response to fluoropyrimidine therapy.[15][16]

Conclusion

N-carbamoyl-β-alanine is a central intermediate in the reductive catabolism of uracil. The enzymes that produce and consume it—dihydropyrimidinase and β-ureidopropionase—are critical for nucleotide homeostasis and the metabolism of fluoropyrimidine drugs. A thorough understanding of the kinetics of these enzymes and robust analytical methods for quantifying the pathway's intermediates are indispensable for advancing research in metabolic diseases and for optimizing cancer chemotherapy to enhance efficacy and minimize toxicity. This guide provides a foundational resource for professionals engaged in these fields, offering both theoretical knowledge and practical experimental frameworks.

References

- 1. OAK 국가리포지터리 - OA 학술지 - Journal of Interdisciplinary Genomics - β-ureidopropionase Deficiency [oak.go.kr]

- 2. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into rice pyrimidine catabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. Dihydropyrimidinase Deficiency: The First Feline Case of Dihydropyrimidinuria with Clinical and Molecular Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medlineplus.gov [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | New Insights into rice pyrimidine catabolic enzymes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. nvkc.nl [nvkc.nl]

- 15. Detection of beta-ureidopropionase deficiency with HPLC-electrospray tandem mass spectrometry and confirmation of the defect at the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.eur.nl [pure.eur.nl]

- 17. research.tue.nl [research.tue.nl]

An In-depth Technical Guide to the Mammalian Biosynthesis of N-carbamoyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoyl-beta-alanine is a key intermediate metabolite in the catabolism of pyrimidine bases in mammals. This pathway is not only crucial for the homeostatic turnover of nucleotides but also plays a significant role in the metabolism of fluoropyrimidine-based chemotherapeutic agents. A comprehensive understanding of the biosynthesis of this compound is therefore of paramount importance for researchers in metabolic diseases, oncology, and drug development. This guide provides a detailed technical overview of the core biosynthetic pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this metabolic process.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in mammals is a critical step in the reductive degradation of uracil. This process primarily occurs in the liver and kidneys and involves a sequence of three enzymatic reactions that convert uracil to beta-alanine, carbon dioxide, and ammonia.[1][2]

The pathway is initiated by the reduction of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in this pathway. Subsequently, dihydropyrimidinase (DHP) catalyzes the hydrolytic ring opening of dihydrouracil to form this compound.[2] In the final step, beta-ureidopropionase (UPB1) hydrolyzes this compound to produce beta-alanine, carbon dioxide, and ammonia.[3][4]

Biochemical investigations have revealed that the entire pyrimidine catabolic pathway is predominantly active in the liver and kidneys. However, significant residual activities of DPD, DHP, and beta-ureidopropionase have also been detected in various other tissues, including the bronchus.[1]

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data

Precise quantification of the metabolites and enzyme kinetics within the this compound biosynthesis pathway is essential for understanding its regulation and contribution to overall metabolism.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism in mammals.

| Enzyme | Organism | Substrate | Km | kcat | Vmax | Optimal pH |

| Beta-ureidopropionase (UPB1) | Human | This compound | 15.5 µM | 0.47 s-1 | - | 6.5 |

| Human | This compound | 48 µM | - | - | 6.5 |

Metabolite Concentrations

The concentrations of this compound and its precursors and products can vary depending on the tissue and physiological state. The following table provides reported concentration ranges in human plasma and rat liver.

| Metabolite | Organism | Tissue/Fluid | Concentration | Notes |

| Dihydrouracil | Human | Plasma | 147.0 ± 36.4 ng/mL | Fasting state[5] |

| Human | Plasma | 85.7 ± 22.1 ng/mL | Fed state[5] | |

| This compound | - | - | Not readily available | - |

| Beta-alanine | Human | Plasma | 0 - 29 µmol/L | Reference range for adults[6] |

| Human | Plasma | 1.6 - 11.8 µmol/L | Reference range[7] | |

| Human | Plasma | 30 ± 7 µmol/L | Baseline in triathletes[8] | |

| Rat | Liver | - | Levels are significantly reduced by beta-alanine treatment[9] |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is fundamental to studying the this compound biosynthesis pathway. This section provides detailed methodologies for key experiments.

Dihydropyrimidinase (DHP) Activity Assay

This protocol describes a method to determine DHP activity in tissue homogenates using radiolabeled dihydrouracil.

Materials:

-

[2-14C]-dihydrouracil

-

Tissue homogenate

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

-

Reversed-phase HPLC system with on-line radioactivity detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer and the tissue homogenate.

-

Enzyme Reaction: Initiate the reaction by adding [2-14C]-dihydrouracil to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA.

-

Extraction: Add ethyl acetate to extract the unreacted substrate and the product. Vortex vigorously and centrifuge to separate the phases.

-

Quantification:

-

Scintillation Counting: Transfer an aliquot of the aqueous phase (containing the product, this compound) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

HPLC Analysis: Inject an aliquot of the reaction mixture onto a reversed-phase HPLC column. Separate the substrate and product and quantify the radiolabeled product using an on-line radioactivity detector.[2]

-

Figure 2: Workflow for Dihydropyrimidinase (DHP) Activity Assay.

Beta-ureidopropionase (UPB1) Activity Assay

This protocol details a fluorometric method for determining UPB1 activity by measuring the production of beta-alanine.

Materials:

-

This compound

-

Tissue homogenate

-

MES buffer (pH 6.5)

-

Ortho-phthalaldehyde (OPA) reagent

-

2-Mercaptoethanol

-

Trichloroacetic acid (TCA)

-

Fluorometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing MES buffer (pH 6.5) and the tissue homogenate in a microcentrifuge tube.

-

Enzyme Reaction: Start the reaction by adding this compound to the mixture. Incubate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Derivatization: To an aliquot of the reaction supernatant, add OPA reagent and 2-mercaptoethanol. This reaction forms a fluorescent isoindole derivative with the beta-alanine produced.

-

Fluorescence Measurement: Measure the fluorescence of the derivative using a fluorometer with appropriate excitation and emission wavelengths.

-

Standard Curve: Prepare a standard curve using known concentrations of beta-alanine to quantify the amount of product formed in the enzymatic reaction.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples like plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a HILIC or mixed-mode column

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma or tissue homogenate, add a solution of the internal standard. Precipitate proteins by adding a threefold excess of cold acetonitrile.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a HILIC or mixed-mode column. Use a gradient of mobile phases (e.g., acetonitrile and an aqueous buffer with formic acid) to separate this compound from other matrix components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3: Workflow for LC-MS/MS Quantification of this compound.

Conclusion

The biosynthesis of this compound is a well-defined pathway central to pyrimidine catabolism. While the enzymatic steps are understood, this guide highlights the need for more comprehensive quantitative data, particularly regarding the tissue-specific concentrations of this compound and the kinetic properties of dihydropyrimidinase. The provided experimental protocols offer a starting point for researchers to further investigate this pathway. A deeper understanding of the regulation and flux through this pathway will be crucial for developing novel therapeutic strategies targeting metabolic disorders and for optimizing the efficacy and safety of fluoropyrimidine-based cancer therapies.

References

- 1. Activity of pyrimidine degradation enzymes in normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvkc.nl [nvkc.nl]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucsfhealth.org [ucsfhealth.org]

- 7. labcorp.com [labcorp.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of liver taurine in rats by beta-alanine treatment increases carbon tetrachloride toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Carbamoyl-beta-alanine in Beta-Alanine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-carbamoyl-beta-alanine and its integral connection to the synthesis of beta-alanine, a crucial precursor to carnosine and a molecule of significant interest in athletics, aging, and potential therapeutic applications. We delve into the core metabolic pathway, present quantitative data on enzymatic reactions, and provide detailed experimental protocols for the study of this pathway. Visualizations of the key metabolic and experimental workflows are included to facilitate a comprehensive understanding of the biochemical processes.

Introduction

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues.[1][2] Carnosine plays a vital role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity, making beta-alanine a popular supplement for enhancing athletic performance.[2][3] The primary endogenous source of beta-alanine in humans is the reductive catabolism of the pyrimidine base uracil, a pathway in which this compound emerges as a key intermediate metabolite.[3][4] Understanding the kinetics and regulation of this pathway is paramount for researchers and drug development professionals interested in modulating beta-alanine and carnosine levels for therapeutic or performance-enhancing purposes.

The Core Metabolic Pathway: Uracil Catabolism to Beta-Alanine

The synthesis of beta-alanine from uracil is a three-step enzymatic process primarily occurring in the liver.[5]

-

Dihydropyrimidine Dehydrogenase (DPD): This initial and rate-limiting enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil.[6]

-

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring of 5,6-dihydrouracil to form this compound.[6]

-

Beta-ureidopropionase (βUP): The final enzyme in the pathway, βUP, hydrolyzes this compound to yield beta-alanine, carbon dioxide, and ammonia.[4][7]

This pathway is not only crucial for endogenous beta-alanine production but is also significant in the metabolism of pyrimidine-based drugs, such as 5-fluorouracil.[8]

Quantitative Data

Quantitative understanding of the enzymes involved in beta-alanine synthesis is critical for predicting metabolic flux and the effects of potential modulators. The following tables summarize key kinetic parameters for the enzymes in this pathway.

| Enzyme | Substrate | Species | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |

| Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | Bovine | 130 | 126 s⁻¹ (k_cat_) | [9] |

| (R)-5-Fluoro-5,6-dihydrouracil | Bovine | 210 | 0.026 s⁻¹ (k_cat_) | [9] | |

| Beta-ureidopropionase (βUP) | This compound | Human | 15.5, 48 | k_cat_ = 0.47 s⁻¹ | [2][3] |

| This compound | P. putida | 3740 | 4.12 U/mg (V_max_) | [10] |

Table 1: Kinetic Parameters of Dihydropyrimidinase and Beta-ureidopropionase.

| Metabolite | Tissue/Fluid | Species | Concentration Range | Reference(s) |

| This compound | Plasma | Human | Not typically detected under basal conditions; elevated in βUP deficiency | [5][11] |

| Beta-Alanine | Plasma | Human | ~1-4 µM (basal) | [12] |

| Skeletal Muscle | Human | ~1-2 mmol/kg dry weight (basal) | [3] | |

| Liver | Human | Constitutes a fraction of the total free amino acid pool | [13] |

Table 2: Physiological Concentrations of this compound and Beta-Alanine.

Experimental Protocols

Dihydropyrimidinase (DHP) Activity Assay in Liver Homogenates

This protocol is adapted from a method used to confirm DHP deficiency.[1]

Objective: To measure the activity of dihydropyrimidinase in liver tissue homogenates.

Materials:

-

Frozen human liver tissue

-

Homogenization buffer: 10 mmol/L MOPS-NaOH (pH 7.4), 1 mmol/L EDTA, 10 mmol/L dithiothreitol (DTT), 5 mmol/L Pefabloc, 10 µg/ml leupeptin

-

Teflon-glass homogenizer

-

Reaction mixture: 0.1 mol/L Tris-HCl (pH 8.0), 1 mmol/L DTT, 500 µmol/L [2-¹⁴C]dihydrouracil

-

2 mol/L NaOH

-

10% (v/v) perchloric acid

-

Scintillation vials and liquid

-

HPLC system with a reversed-phase C18 column and radioactivity detector

Procedure:

-

Tissue Homogenization:

-

Prepare a 20% (w/v) homogenate of the frozen liver tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 11,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and store it in liquid nitrogen until use.

-

-

Enzymatic Reaction:

-

In a scintillation vial, place a microtube containing 1 ml of 2 mol/L NaOH to trap the released ¹⁴CO₂.

-

In a separate reaction tube, prepare the reaction mixture.

-

Seal the scintillation vial with a rubber septum.

-

Equilibrate the reaction mixture at 37°C for 2 minutes.

-

Initiate the reaction by injecting 0.1-0.2 mg of the liver homogenate supernatant into the reaction tube (total volume 100 µl).

-

Incubate for 1 hour at 37°C.

-

Terminate the reaction by injecting 25 µl of 10% perchloric acid into the reaction tube.

-

Incubate at 4°C for 2 hours to allow complete trapping of ¹⁴CO₂ by the NaOH.

-

-

Quantification:

-

Measure the radioactivity of the NaOH solution by liquid scintillation counting to determine the amount of ¹⁴CO₂ produced.

-

Analyze the reaction mixture supernatant by HPLC to separate and quantify [2-¹⁴C]dihydrouracil, [2-¹⁴C]uracil, and N-carbamoyl-[¹⁴C]beta-alanine.

-

Beta-ureidopropionase (βUP) Activity Assay

This protocol is based on a discontinuous assay detecting the product, beta-alanine.[9]

Objective: To measure the activity of beta-ureidopropionase.

Materials:

-

Purified or recombinant βUP enzyme

-

Reaction buffer: 100 mM MES (pH 6.5), 50 mM NaCl

-

Substrate: this compound

-

ortho-phthalaldehyde (OPA) reagent

-

Fluorescence spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

Prepare the reaction mixture containing reaction buffer and the desired concentration of this compound.

-

Pre-incubate the enzyme and substrate solutions separately at 37°C.

-

Initiate the reaction by adding the βUP enzyme (e.g., 10 µg/mL final concentration) to the reaction mixture.

-

Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.

-

Take aliquots at different time points and stop the reaction (e.g., by heat inactivation or addition of acid).

-

-

Derivatization and Detection:

-

To the reaction aliquots, add the OPA reagent to derivatize the primary amine of the beta-alanine product, forming a fluorescent isoindole.

-

Measure the fluorescence of the derivatized product using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of beta-alanine.

-

Calculate the concentration of beta-alanine produced in the enzymatic reaction from the standard curve.

-

Determine the initial reaction rates and calculate the enzyme's kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

-

Quantification of this compound and Beta-Alanine by LC-MS/MS

This method is suitable for the sensitive and specific quantification of this compound and beta-alanine in biological matrices like plasma and urine.[8][14]

Objective: To quantify this compound and beta-alanine in biological samples.

Materials:

-

Biological sample (plasma, urine)

-

Internal standards (e.g., ¹³C, ¹⁵N-labeled this compound and beta-alanine)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

To a known volume of the sample, add the internal standards.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes from other matrix components using an appropriate chromatographic gradient.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analytes and their internal standards.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of the analytes and their internal standards.

-

Calculate the concentration of this compound and beta-alanine in the samples based on the peak area ratios of the analytes to their respective internal standards.

-

Advanced Experimental Approaches

Primary Hepatocyte Culture

Primary human hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism, including pyrimidine catabolism.[15][16] These cells retain many of the metabolic functions of the liver in vivo for a certain period in culture.

Application in Beta-Alanine Synthesis Research:

-

Metabolic Flux Analysis: Primary hepatocytes can be incubated with substrates of the pyrimidine catabolic pathway (e.g., uracil) to measure the rate of beta-alanine production.

-

Enzyme Induction/Inhibition Studies: The effects of xenobiotics or drug candidates on the expression and activity of DPD, DHP, and βUP can be investigated.[17]

-

Disease Modeling: Hepatocytes from donors with genetic variations in pyrimidine metabolism enzymes can be used to study the pathophysiology of related disorders.

In Vivo Stable Isotope Tracing

Stable isotope tracing is a powerful technique to study metabolic pathways in a dynamic, whole-body context.[17][18]

Application in Beta-Alanine Synthesis Research:

-

Tracing the Pathway: By administering a stable isotope-labeled precursor, such as [¹³C]-uracil, to a subject, the incorporation of the label into downstream metabolites, including this compound and beta-alanine, can be tracked over time in plasma and urine.[8]

-

Quantifying Metabolic Flux: This approach allows for the quantification of the rate of beta-alanine synthesis from uracil in vivo, providing a dynamic measure of pathway activity.

-

Investigating Regulation: The influence of physiological or pathological conditions on the flux through the pyrimidine catabolic pathway can be assessed.

Conclusion

This compound is a critical intermediate in the primary pathway for endogenous beta-alanine synthesis. A thorough understanding of the enzymes that produce and consume this metabolite, as well as robust methods for its quantification, are essential for researchers and drug developers. The experimental protocols and advanced techniques outlined in this guide provide a framework for investigating the intricacies of beta-alanine metabolism and its implications for human health and performance. Further research into the regulation of this pathway holds promise for the development of novel therapeutic and nutritional strategies.

References

- 1. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. genecards.org [genecards.org]

- 4. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

- 5. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein structural integrity and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces [mdpi.com]

- 10. Expression of key enzymes of purine and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Case Report: A Case of β-Ureidopropionase Deficiency Complicated With MELAS Syndrome Caused by UPB1 Variant and Mitochondrial Gene Variant [frontiersin.org]

- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 13. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 14. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]

- 15. Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, enzyme induction, transporter, clearance, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human hepatocytes in primary culture: the choice to investigate drug metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatic purine and pyrimidine metabolism: implications for antiviral chemotherapy of viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Dihydrouracil to N-carbamoyl-β-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of 5,6-dihydrouracil to N-carbamoyl-β-alanine, a critical step in the pyrimidine degradation pathway. This reaction is catalyzed by the enzyme dihydropyrimidinase (DHPase; EC 3.5.2.2), a zinc metalloenzyme.[1] A comprehensive understanding of this enzyme and its kinetics is paramount for researchers in metabolic diseases and professionals in drug development, particularly concerning pyrimidine-based chemotherapeutics like 5-fluorouracil. This document details the enzyme's role in the broader metabolic pathway, presents its known quantitative data, and provides detailed experimental protocols for its study.

Introduction

Dihydropyrimidinase (DHPase), also known as hydantoinase or 5,6-dihydropyrimidine amidohydrolase, is the second enzyme in the reductive catabolism of pyrimidine bases.[2] It catalyzes the reversible hydrolytic ring opening of 5,6-dihydrouracil and 5,6-dihydrothymine to their corresponding N-carbamoyl-β-amino acids.[1] This function is crucial for nucleic acid turnover and the regulation of cellular pyrimidine levels.[3] Furthermore, DHPase plays a significant role in the metabolism of fluoropyrimidine drugs, influencing their efficacy and toxicity.[4] A deficiency in DHPase can lead to dihydropyrimidinuria, a rare metabolic disorder characterized by the accumulation of dihydrouracil and dihydrothymine.[4]

The Pyrimidine Degradation Pathway

The enzymatic conversion of dihydrouracil to N-carbamoyl-β-alanine is a central step in the three-enzyme pathway responsible for pyrimidine base degradation.

As depicted in Figure 1, dihydropyrimidine dehydrogenase (DPD) first reduces uracil to 5,6-dihydrouracil. DHPase then hydrolyzes the cyclic amide bond of dihydrouracil to form N-carbamoyl-β-alanine. Finally, β-alanine synthase hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, carbon dioxide, and ammonia.

Quantitative Data

The kinetic parameters of dihydropyrimidinase have been characterized in various organisms. A summary of available quantitative data is presented in Table 1. These values are crucial for comparative studies and for understanding the enzyme's efficiency and substrate affinity across different species.

| Organism | Substrate | Km (mM) | Vmax (U/mL min-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Albizzia julibrissin | Dihydrouracil | 0.33 | 0.15 | 9.5 | 60 | |

| Albizzia julibrissin | Dihydrothymine | 0.37 | 0.092 | 9.5 | 55 | |

| Rat Liver | 5-Bromo-5,6-dihydrouracil | 0.017 (Kd) | - | - | - | [1] |

| Rat Liver | N-carbamoyl-β-alanine | 0.38 (Kd) | - | - | - | [1] |

| Rat Liver | N-carbamoyl-β-aminoisobutyric acid | 0.38 (Kd) | - | - | - | [1] |

Note: Kd represents the dissociation constant.

Experimental Protocols

General Workflow for Dihydropyrimidinase Analysis

The following diagram outlines a typical experimental workflow for the purification and characterization of dihydropyrimidinase.

Recombinant Dihydropyrimidinase Purification Protocol

This protocol provides a general framework for the purification of recombinant, His-tagged dihydropyrimidinase expressed in E. coli.[5][6]

-

Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged DHPase gene.

-

Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the supernatant from the cell lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged DHPase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assess purity by SDS-PAGE.

-

Store the purified enzyme at -80°C.

-

Dihydropyrimidinase Activity Assay Protocols

4.3.1. HPLC-Based Assay

This method directly measures the decrease in the substrate (dihydrouracil) or the increase in the product (N-carbamoyl-β-alanine).

-

Reaction Mixture:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 1 mM dihydrouracil, and the purified DHPase enzyme in a total volume of 200 µL.

-

Include a negative control without the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol or perchloric acid.

-

Centrifuge the mixture to precipitate the protein (10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: Isocratic elution with a suitable mobile phase, such as 0.1% trifluoroacetic acid in water or a phosphate buffer.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detector at a wavelength where dihydrouracil and N-carbamoyl-β-alanine can be monitored (e.g., 210-220 nm).

-

Quantification: Determine the concentration of the substrate and/or product by comparing the peak areas to a standard curve of known concentrations.

-

4.3.2. Spectrophotometric Assay

This colorimetric assay is based on the quantification of the product, N-carbamoyl-β-alanine.

-

Reaction:

-

Perform the enzymatic reaction as described in the HPLC-based assay (steps 1 and 2).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to remove the denatured enzyme.

-

-

Colorimetric Detection of N-carbamoyl-β-alanine:

-

This protocol is adapted from a method for quantifying N-carbamoyl-β-alanine.

-

To the supernatant from the enzymatic reaction, add a solution of diacetylmonoxime and thiosemicarbazide in an acidic environment.

-

Heat the mixture (e.g., in a boiling water bath) for a specific time to allow for color development.

-

Cool the samples to room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantify the amount of N-carbamoyl-β-alanine produced by comparing the absorbance to a standard curve prepared with known concentrations of N-carbamoyl-β-alanine.

-

Inhibitors and Activators

The activity of dihydropyrimidinase can be influenced by various compounds. Understanding these interactions is crucial for drug development and for elucidating the regulatory mechanisms of the pyrimidine degradation pathway.

| Compound | Effect | Type of Inhibition | Ki | Reference |

| Zn2+ | Inhibition | - | 23 µM | [1] |

| Dihydrouracil | Competitive Inhibition (against BrH₂Ura) | Competitive | - | [1] |

| Dihydrothymine | Competitive Inhibition (against BrH₂Ura) | Competitive | - | [1] |

| N-carbamoyl-β-alanine | Mixed-type Inhibition (against BrH₂Ura) | Mixed-type | - | [1] |

| N-carbamoyl-β-aminoisobutyric acid | Mixed-type Inhibition (against BrH₂Ura) | Mixed-type | - | [1] |

| Dihydromyricetin | Inhibition | - | - | [3] |

Currently, there is limited information on specific activators of DHPase. Research in this area could provide valuable insights into the regulation of pyrimidine metabolism.

Logical Relationships in DHPase Inhibition Analysis

The following diagram illustrates the logical steps involved in characterizing a potential inhibitor of dihydropyrimidinase.

Conclusion

The enzymatic conversion of dihydrouracil to N-carbamoyl-β-alanine by dihydropyrimidinase is a fundamental biochemical reaction with significant implications for both normal physiology and pharmacology. This technical guide has provided a comprehensive overview of the enzyme, its place in the pyrimidine degradation pathway, and detailed methodologies for its study. The presented quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals. Further investigation into the specific inhibitors and activators of DHPase will be crucial for a more complete understanding of its regulation and for the development of novel therapeutic strategies.

References

- 1. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinase - Wikipedia [en.wikipedia.org]

- 3. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPYS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

N-carbamoyl-beta-alanine as a precursor for neurotransmitter synthesis.

An In-Depth Technical Guide to N-carbamoyl-β-alanine as a Precursor for Neurotransmitter Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl-β-alanine is a key intermediate in the reductive catabolism of pyrimidine bases. Its primary significance in neurobiology stems from its role as the direct and sole precursor to β-alanine, a molecule with increasingly recognized functions as a neurotransmitter and neuromodulator. While not a direct precursor to GABA, N-carbamoyl-β-alanine influences GABAergic systems through the actions of its metabolic product, β-alanine. This document provides a comprehensive technical overview of the metabolic conversion of N-carbamoyl-β-alanine, its subsequent role in neurotransmitter systems, quantitative data on relevant enzymatic processes, and detailed experimental protocols for its study.

Metabolic Pathway: From Pyrimidine Catabolism to β-Alanine

N-carbamoyl-β-alanine is the product of the hydrolytic ring-opening of dihydrouracil, a step in the degradation pathway of the pyrimidine base uracil.[1] The terminal and irreversible step in this pathway is the conversion of N-carbamoyl-β-alanine into β-alanine, carbon dioxide (CO₂), and ammonia (NH₃).[2][3]

This reaction is catalyzed by the enzyme β-ureidopropionase (βUP), also known as N-carbamoyl-β-alanine amidohydrolase (EC 3.5.1.6).[1][4] In mammals, this degradation pathway is a primary endogenous source of β-alanine.[3][5] The enzyme is found in highest concentrations in the liver, with detectable activity in the kidney, but it is not typically detected in the brain, lung, or muscle tissue.[6] This indicates that β-alanine synthesized in the liver is transported to other tissues, including the central nervous system.

References

- 1. β-ureidopropionase Deficiency [accesson.kr]

- 2. journals.asm.org [journals.asm.org]

- 3. oatext.com [oatext.com]

- 4. genecards.org [genecards.org]

- 5. PathWhiz [smpdb.ca]

- 6. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the physiological concentration of N-carbamoyl-beta-alanine in human plasma.

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoyl-beta-alanine, a key intermediate in the pyrimidine degradation pathway, serves as a crucial link in nucleotide catabolism and the biosynthesis of beta-alanine. While its role is established, its precise physiological concentration in the plasma of healthy humans is not well-documented and is generally considered to be very low or undetectable under normal conditions. Elevated levels of this compound in bodily fluids are primarily associated with a rare inborn error of metabolism known as beta-ureidopropionase deficiency, which can lead to a range of neurological abnormalities[1][2][3]. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic context, proposed methodologies for its quantification in human plasma, and its clinical significance.

Data Presentation: Quantitative Insights

Due to the scarcity of established reference ranges for this compound in healthy human plasma, this section provides data on the closely related and downstream metabolite, beta-alanine, to offer a metabolic context. The concentration of this compound is expected to be significantly lower than that of beta-alanine in healthy individuals.

| Analyte | Age Group | Physiological Concentration (µmol/L) | Notes |

| This compound | All | Not well-established; expected to be very low or undetectable. | Significantly elevated in beta-ureidopropionase deficiency. |

| Beta-alanine | >15 years | 1.1 - 9.0 | Reference range from a clinical laboratory. |

| Beta-alanine | Adults | 30 ± 7 (at rest in athletes) | Concentration can be influenced by diet and physical activity. |

Metabolic Pathways of this compound

This compound is a central molecule in the catabolic pathway of pyrimidines, specifically the degradation of uracil. It is also a direct precursor to beta-alanine, a non-proteinogenic amino acid with important physiological roles, including being a component of carnosine.

Pyrimidine Degradation Pathway

The primary route for the formation of this compound is through the breakdown of uracil, a component of RNA. This pathway is crucial for nucleotide turnover and maintaining cellular homeostasis.

Beta-Alanine Metabolism

This compound is hydrolyzed to beta-alanine, which can then be utilized in various metabolic processes, including the synthesis of the dipeptide carnosine, or be further metabolized.

Experimental Protocols for Quantification

The quantification of this compound in human plasma can be achieved using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC). The following provides a detailed, generalized protocol adaptable for this specific analyte.

General Experimental Workflow

A typical workflow for the analysis of this compound in plasma involves sample preparation, chromatographic separation, and detection.

Detailed LC-MS/MS Protocol

This protocol outlines a robust method for the sensitive and specific quantification of this compound.

1. Sample Preparation:

-

Objective: To remove proteins and other interfering substances from the plasma sample.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography:

-

Objective: To separate this compound from other components in the sample extract.

-

Instrumentation: A high-performance liquid chromatography system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry:

-

Objective: To specifically detect and quantify this compound.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. A plausible transition for this compound (C4H8N2O3, MW: 132.12) would be m/z 131.0 -> [fragment ion].

4. Data Analysis:

-

Calibration Curve: A calibration curve should be prepared using standards of known concentrations of this compound.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The physiological concentration of this compound in human plasma remains an area requiring further investigation, with current understanding pointing towards very low to undetectable levels in healthy individuals. Its clinical relevance is underscored by its significant accumulation in beta-ureidopropionase deficiency, highlighting its importance in pyrimidine metabolism. The analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify this metabolite, paving the way for a deeper understanding of its role in health and disease.

References

The Pivotal Role of N-Carbamoyl-β-Alanine in Microbial Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction